Diapamide

概要

説明

ジアパミドは、チアゾリド系利尿薬であり、主に高血圧症やうっ血性心不全による浮腫の治療に使用されます。 高血圧患者における主要な心血管イベントや心不全のリスクを軽減する効果が知られています .

準備方法

合成経路と反応条件: ジアパミドは、4-クロロ-3-スルファモイル安息香酸と2-メチルインドリンとの反応を含む、複数段階のプロセスによって合成されます。 反応条件は一般的に、ジメチルホルムアミドなどの溶媒と、トリエチルアミンなどの触媒の使用を伴います .

工業生産方法: 工業現場では、ジアパミドの製造は、自動化された反応器を使用した大規模合成によって行われます。 このプロセスは、高収率と高純度を実現するために最適化されており、最終生成物が医薬品基準を満たしていることを保証しています .

反応の種類:

酸化: ジアパミドは、特にインドリン部分で酸化反応を起こす可能性があります。

還元: 還元反応はそれほど一般的ではありませんが、特定の条件下で起こる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によりスルホキシドやスルホンが生成される可能性があります .

科学的研究の応用

Clinical Applications

-

Hypertension Management :

- Diapamide is effective in lowering blood pressure in patients with mild to moderate essential hypertension. Clinical trials have demonstrated that it can achieve significant reductions in both systolic and diastolic blood pressure compared to other diuretics like hydrochlorothiazide .

- A notable study showed that 75% of patients on a 2.5 mg daily dose achieved satisfactory blood pressure reduction over 40 weeks .

-

Heart Failure Treatment :

- This compound is utilized as an adjunct therapy for patients with congestive heart failure. It helps manage fluid retention and may improve heart function by reducing preload .

- A pilot study indicated that this compound could lower levels of fibroblast growth factor 23 (FGF23), a marker associated with heart muscle thickening in heart failure patients .

- Stroke Prevention :

Clinical Trials

- Multi-Center Studies : A comprehensive U.S. clinical program involving 1,891 participants demonstrated the efficacy of this compound in lowering blood pressure effectively while maintaining good patient tolerance. The drug's long-term use was associated with fewer side effects compared to traditional diuretics .

- Long-Term Effects : In a two-year Italian study, patients taking 2.5 mg of this compound daily showed significant reductions in blood pressure without major alterations in metabolic parameters such as glucose tolerance or lipid profiles .

Case Studies

- Rhabdomyolysis Incidents : There have been reports linking this compound use to rhabdomyolysis when combined with certain dietary factors (e.g., high liquorice consumption). These cases highlight the importance of monitoring potassium levels during treatment due to the risk of hypokalemia .

- Overdose Cases : Instances of overdose have demonstrated severe hypotensive effects and electrolyte imbalances, requiring medical intervention. These cases underline the necessity for careful dosage management .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Hypertension | Significant reduction in blood pressure; effective as monotherapy and in combination therapy. |

| Heart Failure | Potential to lower FGF23 levels; further studies needed to confirm efficacy and safety. |

| Stroke Prevention | Reduces stroke risk in hypertensive populations; effective when combined with other medications. |

作用機序

ジアパミドは、ネフロン、特に遠位尿細管の近位部分に作用します。ナトリウム-塩化物共輸送体を阻害することにより、ナトリウムの再吸収を減少させます。これにより、ナトリウムと水の排泄量が増加し、血圧が低下します。 分子標的としては、ナトリウム-塩化物共輸送体と関連するシグナル伝達経路が含まれます .

類似化合物:

ヒドロクロロチアジド: 降圧作用が類似している別のチアゾリド系利尿薬です。

クロルタリドン: 作用時間が長いことが知られているチアゾリド系利尿薬です。

フロセミド: メカニズムは異なりますが、利尿作用が類似しているループ利尿薬です.

ジアパミドの独自性: ジアパミドは、血糖値や脂質代謝に大きな影響を与えることなく、血圧を低下させることができるという点でユニークです。 そのため、代謝に関する懸念を持つ患者にとって好ましい選択肢となっています .

類似化合物との比較

Hydrochlorothiazide: Another thiazide diuretic with similar antihypertensive effects.

Chlorthalidone: A thiazide-like diuretic known for its long duration of action.

Furosemide: A loop diuretic with a different mechanism but similar diuretic effects.

Uniqueness of Diapamide: this compound is unique in its ability to lower blood pressure without significantly affecting glucose or lipid metabolism. This makes it a preferred choice for patients with metabolic concerns .

生物活性

Diapamide, a thiazide-like diuretic, is primarily used in the management of hypertension and edema related to congestive heart failure. This article explores its biological activity, focusing on its mechanisms of action, clinical efficacy, and potential side effects based on diverse research findings.

This compound operates primarily at the distal convoluted tubule of the nephron, where it inhibits the sodium-chloride cotransporter (NCC). This inhibition leads to decreased sodium reabsorption, resulting in increased sodium and water excretion. The subsequent decrease in plasma volume contributes to lower blood pressure and reduced cardiac workload.

Key Mechanisms:

- Inhibition of Sodium Reabsorption : By blocking NCC, this compound enhances natriuresis (sodium excretion).

- Increased Renin and Aldosterone : Long-term use may elevate plasma renin activity and aldosterone levels, which can influence electrolyte balance .

- Antioxidant Effects : Studies suggest that this compound may exert antioxidant properties, potentially reducing oxidative stress in renal tissues .

Clinical Efficacy

Numerous studies have demonstrated the effectiveness of this compound in lowering blood pressure and improving cardiovascular outcomes.

Key Findings:

- A meta-analysis involving 24,194 patients indicated significant reductions in all-cause mortality (−15%), cardiovascular death (−21%), and fatal strokes (−36%) among those treated with this compound compared to placebo .

- In a study focusing on patients with a history of cerebrovascular disease, treatment with this compound resulted in a 31% reduction in stroke recurrence and a 25% decrease in combined fatal and nonfatal cardiovascular events over two years .

Case Studies

- Case Report on Overdose : An 89-year-old male experienced severe hypotension and hypokalemia after ingesting multiple medications including this compound. He required intravenous fluids for recovery, highlighting the potential risks associated with overdose .

- Rhabdomyolysis Incidence : Two cases were documented where long-term this compound treatment led to hypokalemia and rhabdomyolysis in patients consuming high amounts of liquorice. Symptoms resolved upon discontinuation of the drug .

Side Effects

While generally well-tolerated, this compound can lead to several adverse effects:

- Electrolyte Imbalances : Hypokalemia is a common side effect due to increased potassium excretion.

- Metabolic Changes : Long-term use may impair glucose tolerance, although studies have shown minimal immediate effects on glucose levels in hypertensive patients .

- Potential for Rhabdomyolysis : Cases have been reported where concomitant use with other medications or dietary components exacerbated side effects .

Summary Table of this compound's Biological Activity

| Aspect | Details |

|---|---|

| Mechanism | Inhibition of Na+/Cl- cotransporter at distal convoluted tubule |

| Primary Uses | Hypertension, Edema due to heart failure |

| Efficacy | Significant reductions in mortality and morbidity in hypertensive patients |

| Common Side Effects | Hypokalemia, metabolic changes, potential for rhabdomyolysis |

| Notable Case Studies | Overdose incidents; Rhabdomyolysis linked to liquorice consumption |

化学反応の分析

Chemical Degradation Pathways of Indapamide

Indapamide undergoes degradation under various stress conditions, including thermal, photolytic, and pH-induced stress. The primary degradation pathways involve hydrolysis, oxidation, and photochemical reactions, yielding distinct products depending on the stress conditions.

Key Degradation Products

-

Impurity B (4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide) : Formed via acid, base, or photo-induced degradation, identified by LC-MS (m/z 362.04) .

-

4-Chloro-3-sulfamoylbenzamide : Detected in mixtures with dihydralazine under alkaline conditions (1 M NaOH), with a fragment ion at m/z 232.98 .

-

Dehydroindapamide : Generated via enzymatic dehydrogenation by CYP3A4, characterized by LC-MS/MS and 1H NMR .

Degradation Kinetics

| Stress Condition | Degradation Level (%) | Half-Life (t₀.₅, hours) |

|---|---|---|

| 1 M HCl | 11.08 | 16.74 |

| Buffer pH 10 | 21.27 | 10.03 |

| 1 M NaOH | 16.18 | 10.03 |

These values indicate first-order kinetics, with accelerated degradation in alkaline environments .

Enzymatic Metabolism

Indapamide undergoes hepatic metabolism, primarily via cytochrome P450 enzymes. Key findings:

-

CYP3A4 exhibits the highest dehydrogenation activity (Vmax/Km = 204 min/mM), producing dehydroindapamide .

-

CYP2C19 and CYP2C8 show reduced activity (37% and 21% of CYP3A4, respectively) .

Metabolite Characterization

| Metabolite | Structure | Key Features |

|---|---|---|

| Dehydroindapamide | Indole ring system | 1H NMR δ 11.82 (NH) |

| Hydroxyindapamide | Epoxidized indole ring | LC-MS/MS (m/z 378) |

| Oxidized forms | Sulfonamide modifications | UV-Vis shifts (λ max) |

These metabolites are consistent with in silico predictions of binding orientations in CYP3A4 active sites .

Analytical Methods for Degradation Studies

Advanced chromatographic and spectroscopic techniques have been developed to track Indapamide’s stability:

-

LC-MS/MS (QTRAP) : Resolves degradation products with LOD/LOQ of 0.04/0.13 ng/mL .

-

FT-IR : Identifies structural changes via overlapping NH and CO stretching bands (e.g., 1649 cm⁻¹ → 1662 cm⁻¹) .

-

HPLC : Quantifies degradation using gradient elution (methanol/0.2% acetic acid) .

Comparison of Analytical Sensitivity

| Method | LOD (ng/mL) | R² (Linearity) | Precision (%RSD) |

|---|---|---|---|

| LC-MS/MS | 0.04 | 0.9395–0.9526 | <1.95 |

| HPLC-UV | 0.13 | 0.7207–0.9395 | <2.0 |

These methods ensure accurate quantification of degradation products under ICH Q1A guidelines .

Formulation Challenges

Research Implications

The degradation pathways and enzymatic interactions of Indapamide highlight the need for:

-

Stability-indicating assays to monitor impurities like DP1 (C₁₆H₁₄ClN₃O₃S) and DP3 (C₇H₆ClNO₄S) .

-

Enzyme-specific dosing adjustments to mitigate metabolic variability .

-

Photostability testing per ICH Q1B guidelines to optimize formulation design .

This comprehensive analysis underscores Indapamide’s complex chemical reactivity, necessitating rigorous preclinical and formulation studies to ensure therapeutic efficacy and safety.

特性

CAS番号 |

3688-85-5 |

|---|---|

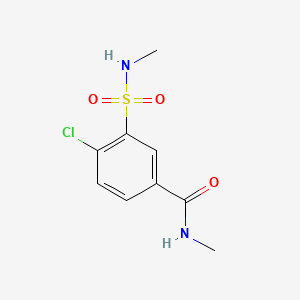

分子式 |

C9H11ClN2O3S |

分子量 |

262.71 g/mol |

IUPAC名 |

4-chloro-N-methyl-3-(methylsulfamoyl)benzamide |

InChI |

InChI=1S/C9H11ClN2O3S/c1-11-9(13)6-3-4-7(10)8(5-6)16(14,15)12-2/h3-5,12H,1-2H3,(H,11,13) |

InChIキー |

REQFWARMBJWJAQ-UHFFFAOYSA-N |

SMILES |

CNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC |

正規SMILES |

CNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC |

外観 |

Solid powder |

Key on ui other cas no. |

3688-85-5 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

4-chloro-N-methyl-3-(methylsulfamoyl)benzamide diapamide thiamizide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。